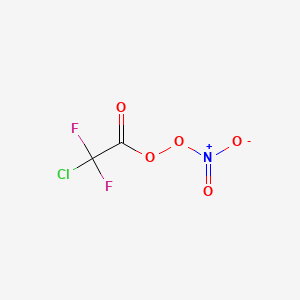
Peroxide, chlorodifluoroacetyl nitro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, chlorodifluoroacetyl nitro is a chemical compound known for its unique reactivity and applications in various fields. It is characterized by the presence of both peroxide and nitro functional groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of peroxide, chlorodifluoroacetyl nitro typically involves the reaction of chlorodifluoroacetic anhydride with appropriate reagents under controlled conditions. One common method includes generating the compound in situ from chlorodifluoroacetic anhydride, which is then used in various chlorodifluoromethylation reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Peroxide, chlorodifluoroacetyl nitro undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: The nitro group can be reduced to form amines under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include copper (II) catalysts and pyridine additives, which facilitate the chlorodifluoromethylation of alkenes . Major products formed from these reactions include various chlorodifluoromethylated compounds.
Wissenschaftliche Forschungsanwendungen
Peroxide, chlorodifluoroacetyl nitro has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in fluorine chemistry.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of peroxide, chlorodifluoroacetyl nitro involves its ability to act as both an oxidizing and reducing agent. The peroxide group can donate oxygen to various substrates, while the nitro group can accept electrons, leading to the formation of different products. These reactions often involve complex molecular pathways and interactions with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Peroxide, chlorodifluoroacetyl nitro can be compared to other nitro and peroxide compounds:
Nitro Compounds: Similar to other nitro compounds, it can undergo reduction to form amines.
Peroxide Compounds: Like other peroxides, it can participate in oxidation reactions.
Some similar compounds include nitromethane, nitrobenzene, and hydrogen peroxide . The unique combination of both peroxide and nitro groups in this compound makes it distinct and valuable for specific applications.
Eigenschaften
CAS-Nummer |
157043-72-6 |
|---|---|
Molekularformel |
C2ClF2NO5 |
Molekulargewicht |
191.47 g/mol |
IUPAC-Name |
nitro 2-chloro-2,2-difluoroethaneperoxoate |
InChI |
InChI=1S/C2ClF2NO5/c3-2(4,5)1(7)10-11-6(8)9 |
InChI-Schlüssel |
QOIJNUMOQUWVKB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)Cl)OO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


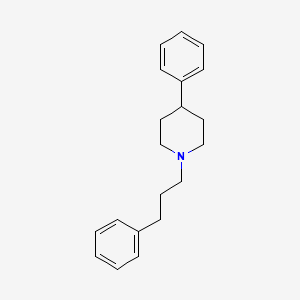
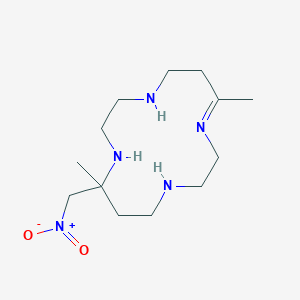
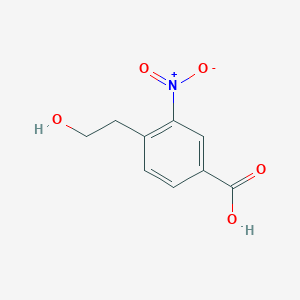
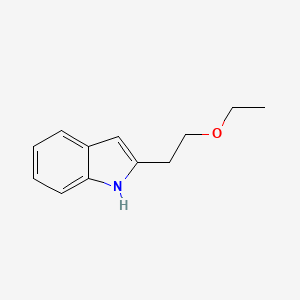
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)

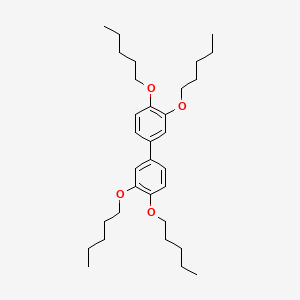
phosphanium bromide](/img/structure/B14271428.png)
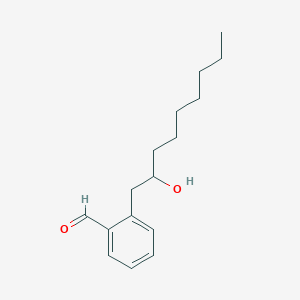
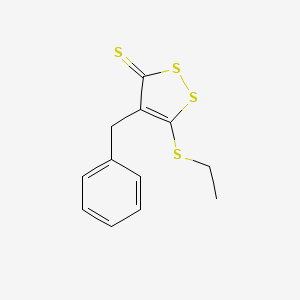
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
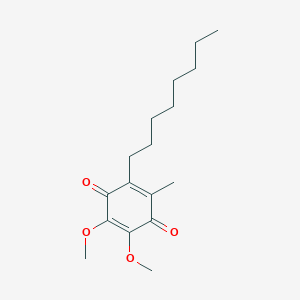
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
